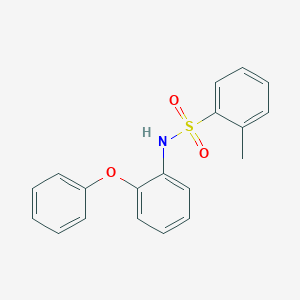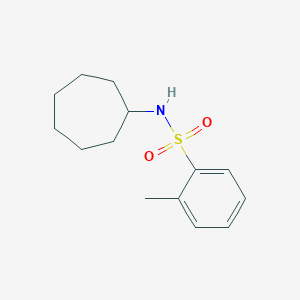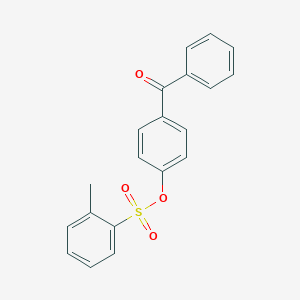![molecular formula C23H27NO5 B290801 Dimethyl 2-{[2-(4-isobutylphenyl)propanoyl]amino}terephthalate](/img/structure/B290801.png)
Dimethyl 2-{[2-(4-isobutylphenyl)propanoyl]amino}terephthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-{[2-(4-isobutylphenyl)propanoyl]amino}terephthalate, commonly known as IBUPROFEN, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic, antipyretic, and anti-inflammatory effects. It is one of the most commonly used over-the-counter drugs, with millions of people taking it every day. The purpose of
Aplicaciones Científicas De Investigación
IBUPROFEN has been extensively studied for its analgesic, antipyretic, and anti-inflammatory effects. It is commonly used to treat pain and inflammation associated with conditions such as osteoarthritis, rheumatoid arthritis, menstrual cramps, and headaches. In addition, IBUPROFEN has been shown to have potential in the treatment of other conditions such as Alzheimer's disease, Parkinson's disease, and cancer.
Mecanismo De Acción
IBUPROFEN works by inhibiting the activity of the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), which are involved in the production of prostaglandins, a group of lipid compounds that are involved in inflammation, pain, and fever. By inhibiting the production of prostaglandins, IBUPROFEN reduces pain, inflammation, and fever.
Biochemical and Physiological Effects:
IBUPROFEN has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit platelet aggregation, reduce the production of reactive oxygen species, and modulate the activity of transcription factors such as NF-κB and AP-1. In addition, IBUPROFEN has been shown to have antioxidant, anti-inflammatory, and immunomodulatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
IBUPROFEN has a number of advantages for lab experiments. It is readily available, inexpensive, and easy to use. In addition, it has been extensively studied, and its mechanism of action is well understood. However, IBUPROFEN also has a number of limitations. It can have side effects such as gastrointestinal bleeding, and its effects can be variable depending on the individual.
Direcciones Futuras
There are a number of future directions for research on IBUPROFEN. One area of research is the development of new formulations of IBUPROFEN that can improve its bioavailability and reduce its side effects. Another area of research is the development of new Dimethyl 2-{[2-(4-isobutylphenyl)propanoyl]amino}terephthalates that have improved selectivity for COX-2 and reduced side effects. Finally, there is a need for further research on the potential of IBUPROFEN in the treatment of conditions such as Alzheimer's disease, Parkinson's disease, and cancer.
Conclusion:
In conclusion, IBUPROFEN is a widely used Dimethyl 2-{[2-(4-isobutylphenyl)propanoyl]amino}terephthalate that has been extensively studied for its analgesic, antipyretic, and anti-inflammatory effects. It is synthesized by the esterification of 2-(4-isobutylphenyl)propanoic acid with dimethyl terephthalate in the presence of a catalyst. IBUPROFEN works by inhibiting the activity of the enzymes COX-1 and COX-2, which are involved in the production of prostaglandins. It has a number of biochemical and physiological effects, and while it has advantages for lab experiments, it also has limitations. There are a number of future directions for research on IBUPROFEN, including the development of new formulations and the exploration of its potential in the treatment of other conditions.
Métodos De Síntesis
IBUPROFEN can be synthesized by the esterification of 2-(4-isobutylphenyl)propanoic acid with dimethyl terephthalate in the presence of a catalyst such as titanium tetrachloride or zinc chloride. The reaction is carried out under reflux in a solvent such as toluene or xylene. After the reaction is complete, the product is purified by recrystallization from a suitable solvent.
Propiedades
Fórmula molecular |
C23H27NO5 |
|---|---|
Peso molecular |
397.5 g/mol |
Nombre IUPAC |
dimethyl 2-[2-[4-(2-methylpropyl)phenyl]propanoylamino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C23H27NO5/c1-14(2)12-16-6-8-17(9-7-16)15(3)21(25)24-20-13-18(22(26)28-4)10-11-19(20)23(27)29-5/h6-11,13-15H,12H2,1-5H3,(H,24,25) |
Clave InChI |
FAPZDOAAJSPRPM-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC |
SMILES canónico |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




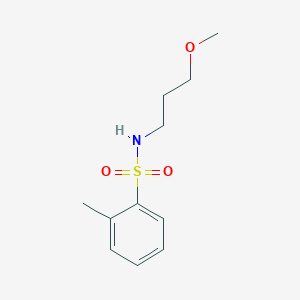
![4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide](/img/structure/B290723.png)
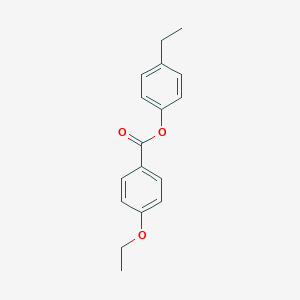
![4-[(4-Ethoxybenzoyl)oxy]-2-methylphenyl 4-ethoxybenzoate](/img/structure/B290726.png)
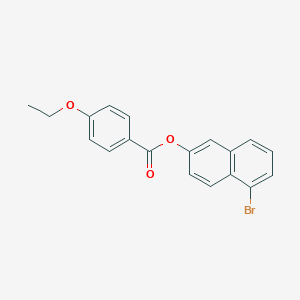
![4-[(4-Ethoxybenzoyl)amino]-3-methylphenyl 4-ethoxybenzoate](/img/structure/B290729.png)
